4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

Catalog No.
S15876000
CAS No.
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic ac...

Product Name

4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

IUPAC Name

4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-4,10,12H,5H2,1-2H3,(H,13,14)

InChI Key

AQTSFFUCDFEUOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC(NC2=C1)C(=O)O)C

4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is an organic compound characterized by its indole structure, featuring two methyl groups at the 4 and 6 positions and a carboxylic acid functional group at the 2 position. Its molecular formula is C11H13NO2C_{11}H_{13}NO_2, with a molecular weight of approximately 191.23 g/mol. The compound is classified under the indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Typical for indole derivatives, including:

  • Decarboxylation: Removal of the carboxylic acid group under heat or catalytic conditions, leading to the formation of corresponding indoles.
  • Nucleophilic Substitution: The presence of the carboxylic acid can facilitate nucleophilic attacks at the carbon adjacent to the nitrogen atom, leading to various substitution products.
  • Oxidation: The indole structure can be oxidized to form indole derivatives with different functional groups, potentially altering its biological activity.

These reactions highlight the compound's versatility in synthetic organic chemistry.

4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid exhibits a range of biological activities:

  • Antimicrobial Properties: Some studies suggest that indole derivatives possess antimicrobial activity against various pathogens, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects: Indole compounds are often investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects: Research indicates that certain indoles may have neuroprotective effects, potentially useful in neurodegenerative diseases.

These biological activities underscore the importance of this compound in pharmaceutical research.

Several methods exist for synthesizing 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines and aldehydes, cyclization can be induced to form the indole structure.
  • Methylation Reactions: Methylation of suitable indole derivatives can introduce methyl groups at the 4 and 6 positions.
  • Carboxylation: The introduction of a carboxylic acid group can be achieved through carboxylation techniques on suitable indole precursors.

These synthetic routes allow for the modification of the compound to enhance its properties or yield derivatives with distinct biological activities.

4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid has several applications:

  • Pharmaceutical Development: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biological Studies: Employed in studies aimed at understanding the biochemical pathways influenced by indole compounds.

These applications highlight its significance in both industrial and academic settings.

Interaction studies involving 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid typically focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins involved in disease pathways can provide insights into its therapeutic potential.
  • Receptor Interaction: Studies may explore its interaction with specific receptors linked to inflammation or infection responses.

These studies are crucial for understanding how this compound might function in therapeutic contexts.

Several compounds share structural similarities with 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid. These include:

Compound NameCAS NumberKey Features
4,5-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid137702133Methyl groups at positions 4 and 5
4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid1544583110Methyl groups at positions 4 and 7
4-Methylindole95-69-2Simple methyl substitution on the indole ring
Indole-2-carboxylic acid90-12-0Basic structure without additional methyl groups

Uniqueness

The uniqueness of 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid lies in its specific methyl substitutions (at positions 4 and 6) combined with a carboxylic acid group. This configuration may impart distinct biological activities compared to other similar compounds that have different substitution patterns or functional groups.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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